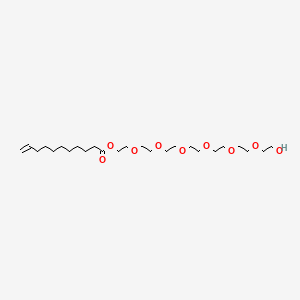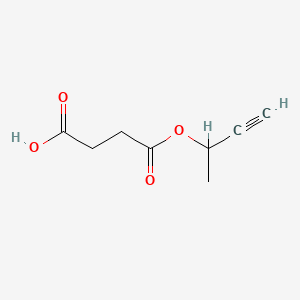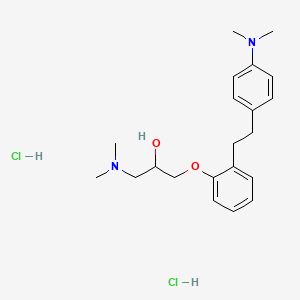
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Attachment of the Iodopropyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the iodopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the iodine substituent to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use as a pharmacophore in the development of new drugs, particularly in the treatment of psychiatric disorders.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of fluorine and iodine atoms could enhance its binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Thioxanthene Derivatives: Other compounds in this class, such as chlorprothixene and flupenthixol, are known for their antipsychotic properties.
Halogenated Aromatics: Compounds like 2,4,6-trifluorobenzene and 3-iodoanisole share similar halogen substituents.
Uniqueness
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is unique due to the combination of fluorine, trifluoromethyl, and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
85721-04-6 |
|---|---|
Fórmula molecular |
C17H13F4IS |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
6-fluoro-9-(3-iodopropyl)-2-(trifluoromethyl)-9H-thioxanthene |
InChI |
InChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2 |
Clave InChI |
FXKLTDSAOBKIMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



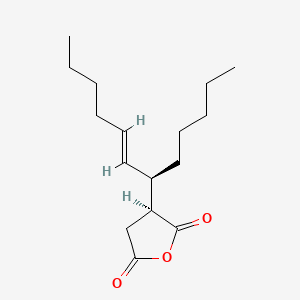

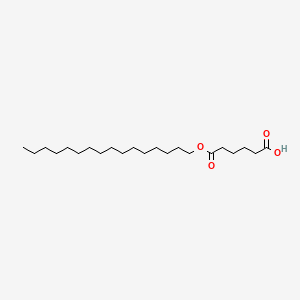
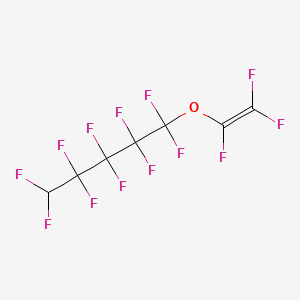

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
